4-Methoxy-7-methylisoindoline
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Overview
Description
4-Methoxy-7-methylisoindoline is a heterocyclic organic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a methoxy group at the 4-position and a methyl group at the 7-position makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methylisoindoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with methylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the isoindoline ring.
Reduction: The final step involves the reduction of the imine to the corresponding isoindoline using a reducing agent like sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-7-methylisoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted isoindolines depending on the reagents used.
Scientific Research Applications
4-Methoxy-7-methylisoindoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Methoxy-7-methylisoindoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it can interact with various biological macromolecules.
Comparison with Similar Compounds
4-Methoxyisoindoline: Lacks the methyl group at the 7-position.
7-Methylisoindoline: Lacks the methoxy group at the 4-position.
Isoindoline: The parent compound without any substituents.
Uniqueness: 4-Methoxy-7-methylisoindoline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with biological targets compared to its unsubstituted or singly substituted counterparts.
Biological Activity
4-Methoxy-7-methylisoindoline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H11NO
- Molecular Weight : 161.20 g/mol
- IUPAC Name : this compound
The presence of a methoxy group and a methyl group on the isoindoline structure contributes to its unique reactivity and biological properties.
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Anticancer Effects : Some studies have reported that this compound can induce apoptosis in cancer cells. The proposed mechanism involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death.
In Vitro Studies
In vitro studies have demonstrated the following effects of this compound:
- Cell Viability Assays : In cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating potential anticancer activity.
- Reactive Oxygen Species (ROS) Measurement : The compound significantly reduced ROS levels in treated cells, supporting its role as an antioxidant.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Tumor Growth Inhibition : In a mouse model of tumor growth, administration of the compound led to a significant reduction in tumor size compared to control groups, suggesting its efficacy as an anticancer agent.
- Inflammation Reduction : Studies indicated that the compound could reduce markers of inflammation in animal models, which may contribute to its protective effects against chronic diseases.
Case Studies
- Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cell lines. Results showed that the compound induced apoptosis through mitochondrial pathways, leading to a significant reduction in tumor cell proliferation.
- Case Study on Antimicrobial Effects :
- Research conducted at a university laboratory tested the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound exhibited notable antibacterial activity with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics.
Data Summary
Property | Value |
---|---|
Molecular Formula | C10H11NO |
Molecular Weight | 161.20 g/mol |
Antioxidant Activity | Yes |
Antimicrobial Activity | Yes |
Anticancer Activity | Yes |
Mechanism of Action | Apoptosis induction |
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-methoxy-7-methyl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-10(12-2)9-6-11-5-8(7)9/h3-4,11H,5-6H2,1-2H3 |
InChI Key |
CCLGMACEOOQXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CNCC2=C(C=C1)OC |
Origin of Product |
United States |
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